![molecular formula C10H10F2O B13226202 2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13226202.png)
2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane is an organic compound with the molecular formula C10H10F2O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a difluoromethylphenyl group attached to an oxirane ring, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane typically involves the reaction of 2,3-difluoro-4-methylbenzyl alcohol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds as follows:
- Dissolve 2,3-difluoro-4-methylbenzyl alcohol in an appropriate solvent, such as dichloromethane.
- Add m-chloroperbenzoic acid to the solution.
- Stir the reaction mixture at room temperature for several hours.
- After completion, extract the product and purify it using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their effects. The difluoromethylphenyl group enhances the compound’s reactivity and specificity towards certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2,3-Dichloro-4-methylphenyl)methyl]oxirane
- 2-[(2,3-Dibromo-4-methylphenyl)methyl]oxirane
- 2-[(2,3-Difluoro-4-ethylphenyl)methyl]oxirane
Uniqueness
2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical and biological reactions compared to its analogs with different halogen substitutions.
Eigenschaften
Molekularformel |
C10H10F2O |
|---|---|
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
2-[(2,3-difluoro-4-methylphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H10F2O/c1-6-2-3-7(4-8-5-13-8)10(12)9(6)11/h2-3,8H,4-5H2,1H3 |
InChI-Schlüssel |
DZIIKBMEHRRCNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)CC2CO2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226121.png)
![2-[4-(Cyclopentylamino)phenyl]ethan-1-ol](/img/structure/B13226127.png)
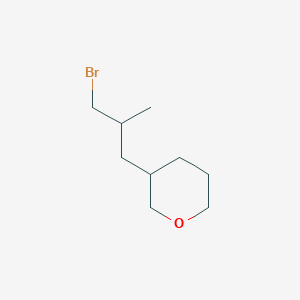
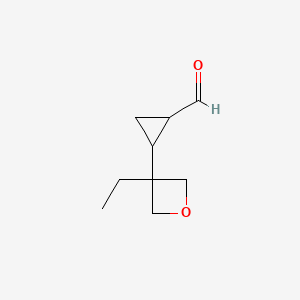
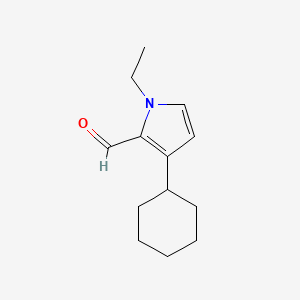
![9-Oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13226155.png)
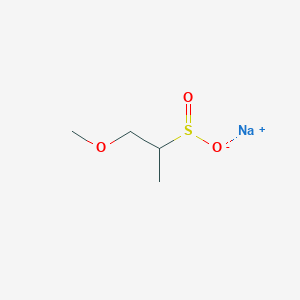
![1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one](/img/structure/B13226169.png)
![2-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13226174.png)

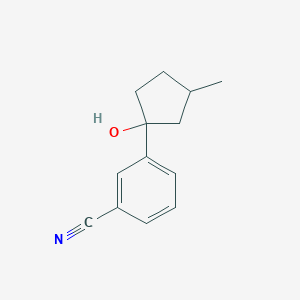
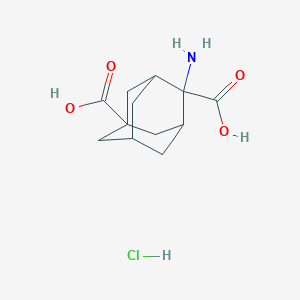
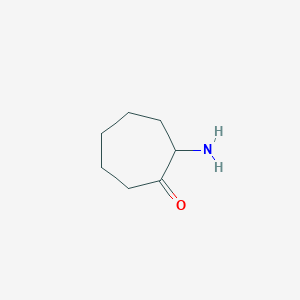
![1-(6,7-Dihydro-4H-pyrano[3,4-D][1,3]oxazol-2-YL)methanamine](/img/structure/B13226210.png)
